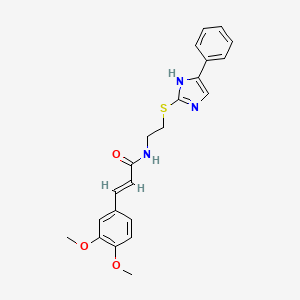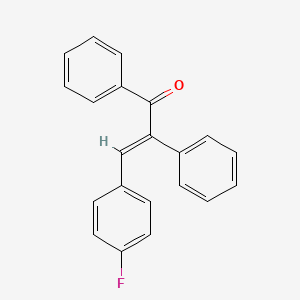
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorocinnamic acid is a chemical compound with the molecular formula C~9~H~7~FO~2~ . It belongs to the class of cinnamic acids and features a 4-fluorophenyl group attached to the propenoic acid backbone. The compound exhibits both aromatic and unsaturated characteristics.
Synthesis Analysis
The synthesis of 4-Fluorocinnamic acid involves various methods, including Knoevenagel condensation between 4-fluorobenzaldehyde and benzaldehyde in the presence of a base. This reaction leads to the formation of the α,β-unsaturated ketone structure. The product can then be acidified to yield the final compound.
Molecular Structure Analysis
The molecular structure of 4-Fluorocinnamic acid consists of a central propenoic acid (α,β-unsaturated carboxylic acid) unit with a 4-fluorophenyl group attached to one end and a phenyl group attached to the other. The compound’s planar structure allows for resonance stabilization within the conjugated system.
Chemical Reactions Analysis
Acid-Base Reactions : 4-Fluorocinnamic acid can undergo acid-base reactions due to its carboxylic acid functionality. It reacts with bases to form salts (e.g., sodium or potassium salts).
Esterification : By reacting with alcohols, 4-Fluorocinnamic acid can form esters. For example, treatment with methanol yields methyl 4-fluorocinnamate.
Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol derivative.
Physical And Chemical Properties Analysis
- Physical State : Solid at room temperature.
- Molecular Weight : Approximately 166.15 g/mol.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.
科学的研究の応用
Fluorescent Sensors and Optical Properties
One study outlines the development of a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. This compound, exhibiting reversible fluorescence upon protonation and deprotonation, serves as a potent fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013). Another investigation presents a bipolar phenanthroimidazole derivative showing high efficiency and low efficiency roll-off in green and orange-red phosphorescent OLEDs, hinting at the potential of similar compounds in optoelectronic applications (Liu et al., 2016).
Molecular Structure and Spectroscopic Analysis
Research focusing on the molecular structure, FT-IR, and computational analysis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provides insights into the electronic transitions, stability, and hyperpolarizability of such compounds, laying groundwork for their application in nonlinear optics (Najiya et al., 2014). Similarly, a study on optical absorption and quantum-chemical simulations of novel fluoro derivatives of pyrazoloquinoline contributes to understanding their optical properties and potential use in fluorescence applications (Brik et al., 2010).
Chemical Synthesis and Reactions
Investigations into carbon-fluorine bond formation via a five-coordinate fluoro complex of Ruthenium(II) highlight the synthetic potential of fluoroarenes and their derivatives in organic synthesis, providing a pathway for the development of new chemical reactions and materials (Barthazy et al., 1999). Moreover, a study on the synthesis and characterization of 3,4-diphenylmaleimide copolymers that exhibit orange to red photoluminescence and electroluminescence expands the utility of similar fluorophenyl compounds in the creation of photoluminescent materials with potential applications in optoelectronics and sensor technologies (Chan et al., 2006).
Safety And Hazards
- Air Sensitivity : 4-Fluorocinnamic acid is sensitive to air and should be stored under inert gas.
- Handling Precautions : Avoid inhalation, skin contact, and ingestion. Use appropriate protective equipment.
- Toxicity : Limited data available; handle with care.
将来の方向性
Research on 4-Fluorocinnamic acid should focus on:
- Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Synthetic Applications : Explore its use as a building block for novel compounds.
- Structural Modifications : Design derivatives with improved properties.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1,2-diphenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)21(23)18-9-5-2-6-10-18/h1-15H/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKWBGOHFTJEG-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)
![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)
![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)
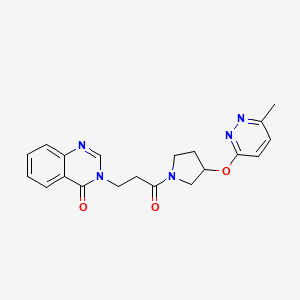
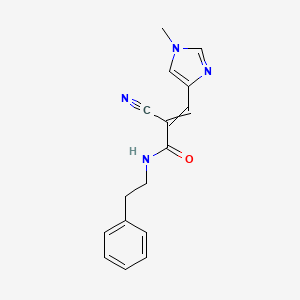
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)
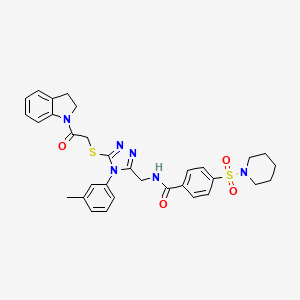
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)
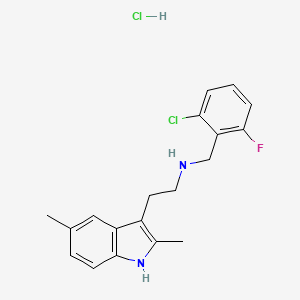
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
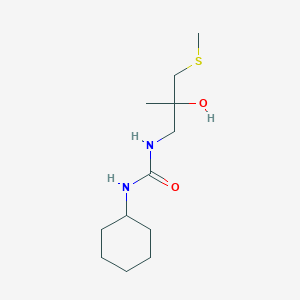
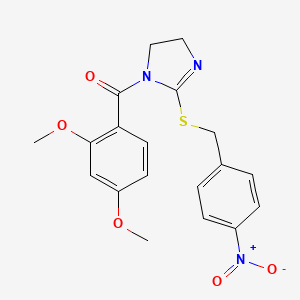
![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
